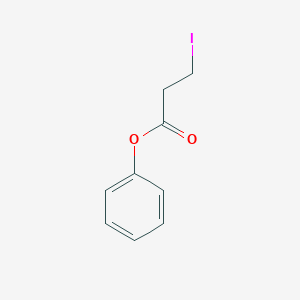

Phenyl 3-iodopropanoate

Description

Significance of Organic Iodine Compounds in Chemical Synthesis and Research

Organoiodine compounds, which are organic compounds containing one or more carbon-iodine (C-I) bonds, are of substantial importance in the field of organic synthesis and research. wikipedia.orgebi.ac.uk Their utility stems primarily from the nature of the C-I bond, which is the weakest among the carbon-halogen bonds. wikipedia.org This weakness makes the iodide ion an excellent leaving group, facilitating a wide range of chemical transformations. wikipedia.org

The bond dissociation energies for methyl halides illustrate this trend clearly:

Table 2: Carbon-Halogen Bond Dissociation Energies

| Bond | Bond Dissociation Energy (kcal/mol) |

|---|---|

| CH₃-F | 115 wikipedia.org |

| CH₃-Cl | 83.7 wikipedia.org |

| CH₃-Br | 72.1 wikipedia.org |

This inherent reactivity makes organoiodine compounds valuable intermediates in laboratory-scale synthesis for creating complex molecules. wikipedia.org They are frequently employed in nucleophilic substitution reactions and are key substrates in various cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. vulcanchem.comumn.edu

Furthermore, hypervalent iodine compounds, where the iodine atom is in a higher oxidation state, have gained significant attention as versatile and environmentally benign oxidizing reagents. umn.edursc.org Reagents like phenyliodine bis(trifluoroacetate) (PIFA) are recognized for their low toxicity and high efficiency in mediating complex organic transformations, offering a sustainable alternative to heavy metal-based oxidants. rsc.org Molecular iodine (I₂) itself is also utilized as a cost-effective and mild Lewis acid catalyst for various reactions, including esterifications and cycloadditions. rsc.orgniscpr.res.in Consequently, organic iodine derivatives are pivotal as intermediates or reagents in the manufacturing of pharmaceuticals, agrochemicals, and dyes. worldiodineassociation.com

Structural Characteristics and Isomeric Considerations of Iodopropanoate Esters

The structure of an iodopropanoate ester is defined by its propanoate backbone, the position of the iodine substituent, and the nature of the alcohol-derived ester group. In Phenyl 3-iodopropanoate, the iodine atom is located on the β-carbon (carbon-3) of the propanoate chain. vulcanchem.com This positioning influences the molecule's reactivity due to steric and electronic effects. vulcanchem.com The molecule also contains a stable aromatic ring and an ester functional group, which dictates its solubility, making it soluble in many organic solvents but not in water. vulcanchem.com

Isomerism is a key consideration for iodopropanoate esters. Isomers can arise from:

Positional Isomerism of the Iodine Atom: The iodine can be placed on different carbons of the propanoate chain. For instance, Phenyl 2-iodopropanoate, with the iodine on the α-carbon, is a positional isomer of this compound. The α-carbon in Phenyl 2-iodopropanoate is a chiral center, meaning it can exist as two distinct stereoisomers (R and S). This compound is not chiral.

Isomerism in the Ester Group: The ester group can be formed from different alcohols, leading to a variety of esters with the same 3-iodopropanoate backbone. For example, Ethyl 3-iodopropanoate and Methyl 3-iodopropanoate are isomers of each other in a broader sense but are distinct compounds from this compound.

Table 3: Comparison of Selected Iodopropanoate Ester Isomers

| Compound Name | Molecular Formula | Structure | Key Differentiating Feature |

|---|---|---|---|

| This compound | C₉H₉IO₂ | Phenyl ester; Iodine at C-3. nih.gov | |

| Phenyl 2-iodopropanoate | C₉H₉IO₂ | Phenyl ester; Iodine at C-2 (chiral center). |

| Ethyl 3-iodopropanoate | C₅H₉IO₂ | | Ethyl ester; Iodine at C-3. nih.gov |

The specific isomer used in a chemical synthesis is critical, as the position of the iodine atom and the nature of the ester group significantly affect the compound's chemical reactivity and physical properties.

Strategic Importance of Aryl Iodopropanoates in Academic Research

Aryl iodopropanoates, such as this compound, represent a strategically important class of compounds in academic and industrial research. They serve as versatile bifunctional building blocks, possessing two key reactive sites: the aryl group and the carbon-iodine bond.

The C-I bond in the propanoate chain acts as a reliable handle for introducing molecular complexity. As a terminal alkyl iodide, it is an excellent substrate for nucleophilic substitution reactions and can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. umn.edu For example, it can be used in coupling reactions to link the propanoate moiety to other organic fragments. vulcanchem.com

Simultaneously, the phenyl group provides another site for functionalization and is a common structural motif in many biologically active molecules. Aryl iodides are fundamental precursors in numerous transition-metal-catalyzed cross-coupling reactions. This compound, specifically, can be utilized in reactions like the Suzuki-Miyaura coupling, where the iodo-substituted alkyl chain is coupled with a boronic acid to form complex structures, including those found in potential drug candidates like anti-inflammatory agents. vulcanchem.com

The study of such compounds is also crucial for developing new synthetic methodologies. For instance, research into intramolecular cross-dehydrogenative coupling reactions to synthesize heterocyclic structures like oxindoles often utilizes related N-aryl amide structures, highlighting the synthetic potential of combining aryl groups with functionalized alkyl chains. researchgate.net The dual functionality of aryl iodopropanoates makes them valuable tools for synthetic chemists aiming to construct complex molecular architectures from simpler, readily available starting materials.

Structure

3D Structure

Properties

CAS No. |

138174-08-0 |

|---|---|

Molecular Formula |

C9H9IO2 |

Molecular Weight |

276.07 g/mol |

IUPAC Name |

phenyl 3-iodopropanoate |

InChI |

InChI=1S/C9H9IO2/c10-7-6-9(11)12-8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChI Key |

LCVDTCUBCVDZJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)CCI |

Origin of Product |

United States |

Synthetic Methodologies for Phenyl 3 Iodopropanoate and Analogous Iodopropanoate Esters

Esterification Processes in Aryl Propanoate Synthesis

The formation of the ester bond between a carboxylic acid and a phenol (B47542) (an aryl alcohol) is a fundamental transformation in organic chemistry. Due to the lower nucleophilicity of phenols compared to aliphatic alcohols, certain methods are more effective than others.

Standard Fischer esterification, which involves heating the carboxylic acid and alcohol with a strong acid catalyst, is often inefficient for phenols. commonorganicchemistry.com More robust methods are typically employed to synthesize aryl esters like Phenyl 3-iodopropanoate. One common strategy involves activating the carboxylic acid. This can be achieved by converting the carboxylic acid (e.g., 3-iodopropanoic acid) into a more reactive derivative, such as an acid chloride. The resulting 3-iodopropanoyl chloride can then react readily with phenol in the presence of a base to yield the desired ester.

Alternatively, coupling reagents used in peptide synthesis are highly effective for esterifying phenols. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), provides a mild and efficient route to aryl esters. commonorganicchemistry.com Other modern coupling agents, such as TBTU, TATU, or COMU, can also facilitate the reaction between a carboxylic acid and a phenol at room temperature in the presence of an organic base. organic-chemistry.org

Aryl propanoates can also be prepared from substituted phenols and propionic anhydride (B1165640) using ionic liquids as catalysts, offering another synthetic route. acs.org

Table 1: Selected Esterification Methods for Aryl Esters

| Method | Reagents | Characteristics |

|---|---|---|

| Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride, then phenol/base | A two-step, high-yielding process. commonorganicchemistry.com |

| Steglich Esterification | DCC, DMAP | Mild conditions, suitable for acid-sensitive substrates. commonorganicchemistry.com |

| Peptide Coupling | TBTU, TATU, or COMU, organic base | Room temperature reaction, high yields. organic-chemistry.org |

Halogen Exchange Reactions for Iodopropanoate Formation

The most common and cost-effective method for synthesizing 3-iodopropanoate esters involves a halogen exchange reaction, specifically the Finkelstein reaction. This approach utilizes a more accessible and stable halopropanoate precursor, typically a chloro- or bromo-propanoate, which is then converted to the corresponding iodopropanoate.

The Finkelstein reaction is an SN2 reaction that involves treating an alkyl halide with an alkali metal iodide salt. In the context of this compound synthesis, one would first prepare Phenyl 3-chloropropanoate (B8744493) or Phenyl 3-bromopropanoate (B1231587) via one of the esterification methods described previously. This precursor is then dissolved in a suitable solvent, typically acetone, and treated with an excess of sodium iodide. orgsyn.org

The reaction's success hinges on the principles of solubility. Sodium iodide is soluble in acetone, whereas the resulting sodium chloride or sodium bromide is not. This insolubility causes the newly formed salt to precipitate out of the solution, effectively driving the reaction equilibrium towards the formation of the desired iodo-product according to Le Châtelier's principle. A well-documented example is the synthesis of ethyl 3-iodopropionate from ethyl 3-chloropropionate, which achieves a high yield through this process. orgsyn.org The same principle applies to the synthesis of the phenyl ester.

Optimizing the Finkelstein reaction is crucial for maximizing the yield and purity of the final iodopropanoate ester. Key parameters include the choice of reagents and the reaction conditions.

Reagent Selection : Sodium iodide (NaI) is the most commonly used reagent due to its high solubility in acetone. orgsyn.org Tetrabutylammonium iodide (TBAI) can also be used, sometimes as a catalyst, to improve reaction rates, particularly with less reactive substrates. researchgate.net

Solvent : Acetone is the classic solvent of choice because it readily dissolves NaI while precipitating the resulting NaCl or NaBr. orgsyn.org Other polar aprotic solvents like dimethylformamide (DMF) can also be used, especially in cases where the starting materials have limited solubility in acetone. researchgate.net

Temperature : The reaction is typically performed at reflux temperature to increase the reaction rate. For the conversion of ethyl 3-chloropropionate, the mixture is refluxed for several hours to ensure complete conversion. orgsyn.org

Work-up : After the reaction, the precipitated sodium salt is filtered off. The filtrate, containing the product, is then typically washed with an aqueous solution of sodium thiosulfate (B1220275) to remove any residual iodine, followed by standard extraction and purification procedures like distillation or chromatography. orgsyn.org

Table 2: Typical Finkelstein Reaction for Iodopropanoate Synthesis

| Precursor | Reagent | Solvent | Conditions | Yield |

|---|

Targeted Synthesis of Functionalized Iodopropanoate Derivatives

The synthetic methodologies for preparing iodopropanoates can be extended to more complex, functionalized molecules, particularly in the field of medicinal chemistry and natural product synthesis. These derivatives often serve as key building blocks for larger molecular targets.

An example is the synthesis of benzyl (B1604629) 2-(S)-[(tert-butoxycarbonyl)amino]-3-iodopropanoate. researchgate.net This chiral, protected amino acid derivative is prepared from a commercially available protected L-amino acid. The synthesis involves multiple steps, including the protection of functional groups and the eventual introduction of the iodide. In one such synthesis, the iodine atom is introduced via a Finkelstein reaction on a suitable precursor, demonstrating the versatility of this reaction in complex molecular settings.

These functionalized iodopropanoates are valuable intermediates. For instance, α-phenylglutaric acid has been prepared through the alkylation of diethyl phenylmalonate with ethyl β-iodopropionate, showcasing the utility of iodopropionate esters as alkylating agents in C-C bond-forming reactions. orgsyn.org The ability to incorporate the iodopropanoate moiety into complex scaffolds highlights the importance of the synthetic methods developed for its preparation.

Fundamental Reactivity and Mechanistic Investigations of Iodopropanoate Esters

Nucleophilic Substitution Reactions at the Iodine-Bearing Carbon

The carbon atom bonded to the iodine in Phenyl 3-iodopropanoate is an electrophilic center, susceptible to attack by nucleophiles. This reactivity is central to its utility in organic synthesis. The nature of the carbon-iodine bond, being relatively weak and polarized, facilitates the departure of the iodide ion, which is an excellent leaving group.

Investigations into the nucleophilic substitution reactions of primary alkyl halides like this compound predominantly point towards the operation of the S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism. masterorganicchemistry.comyoutube.comyoutube.com This pathway is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (iodide) departs. youtube.com

The key features of the S(_N)2 mechanism for this compound are:

Backside Attack: The nucleophile approaches the carbon atom from the side opposite to the carbon-iodine bond. masterorganicchemistry.com This trajectory is necessary to minimize steric hindrance and allow for optimal orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the C-I bond's lowest unoccupied molecular orbital (LUMO).

Transition State: The reaction proceeds through a high-energy transition state in which the carbon atom is transiently bonded to both the incoming nucleophile and the departing iodide ion. youtube.comlibretexts.org This intermediate species has a trigonal bipyramidal geometry. masterorganicchemistry.comyoutube.com

Bimolecular Kinetics: The rate of the S(_N)2 reaction is dependent on the concentrations of both the substrate (this compound) and the nucleophile. youtube.comyoutube.com The rate law is expressed as: Rate = k[Substrate][Nucleophile]. This second-order kinetics is a defining characteristic of the S(_N)2 mechanism. youtube.com

Inversion of Stereochemistry: If the iodine-bearing carbon were a chiral center, the S(_N)2 mechanism would lead to an inversion of its configuration, a phenomenon known as Walden inversion. masterorganicchemistry.com While the specific carbon in this compound is not chiral, this principle is a fundamental aspect of the S(_N)2 pathway.

The primary nature of the iodine-bearing carbon in this compound makes it an ideal substrate for S(_N)2 reactions, as steric hindrance is minimal, allowing for easy access by the nucleophile. libretexts.orgyoutube.com Tertiary alkyl halides, by contrast, are too sterically hindered for this mechanism to operate effectively. youtube.com

Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms. Using methods like Density Functional Theory (DFT), chemists can model the potential energy surface of a reaction, mapping the energy changes as reactants are converted into products. byu.edu

For an S(_N)2 reaction involving a substrate like this compound, computational modeling can:

Characterize the Transition State: The exact geometry and energy of the trigonal bipyramidal transition state can be calculated. libretexts.org This provides insight into the activation energy (Ea) of the reaction, which is the energy barrier that must be overcome for the reaction to proceed. libretexts.org

Visualize the Reaction Pathway: The entire energy landscape can be plotted, showing the energy of the system as a function of the reaction coordinate. researchgate.net A typical S(_N)2 energy diagram features a single peak, corresponding to the transition state, connecting the reactants and products. youtube.com

Predict Reactivity: By comparing the calculated activation energies for different nucleophiles or substrates, the relative rates of reaction can be predicted.

Computational studies on related organometallic reactions have demonstrated the utility of these models in exploring reaction dynamics and the possibility of non-statistical effects. byu.edu Although specific DFT studies exclusively on this compound are not widely published, the well-established models for S(_N)2 reactions on primary alkyl iodides provide a robust framework for understanding its behavior. byu.eduresearchgate.net

| Parameter | Description | Significance in S(_N)2 Reaction of this compound |

| Reactants | This compound and a nucleophile (e.g., CN⁻, OH⁻). | Starting materials at a specific potential energy level. |

| Transition State (TS) | A high-energy, transient species with a trigonal bipyramidal geometry around the carbon atom. Partial bonds exist between the carbon, the incoming nucleophile, and the departing iodide. | Represents the peak of the energy barrier on the reaction coordinate. Its energy determines the activation energy (Ea). |

| Products | The substituted product (e.g., Phenyl 3-cyanopropanoate) and the iodide leaving group. | End materials at a different potential energy level, typically lower than the reactants for an exothermic reaction. |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state (Ea = E({TS}) - E({reactants})). | The minimum energy required for the reaction to occur. A lower Ea corresponds to a faster reaction rate. |

| Enthalpy of Reaction (ΔH) | The energy difference between the products and the reactants (ΔH = E({products}) - E({reactants})). | Determines whether the reaction is exothermic (releases heat, ΔH < 0) or endothermic (absorbs heat, ΔH > 0). |

Carbon-Carbon Bond-Forming Reactions

This compound is also a valuable precursor for the formation of new carbon-carbon bonds, a cornerstone of synthetic organic chemistry. illinois.edulibretexts.org Its reactivity in cross-coupling reactions allows for the connection of its three-carbon chain to a wide variety of other organic fragments.

Transition metal-catalyzed cross-coupling reactions have revolutionized C-C bond formation by offering mild and selective methods. illinois.edu In these reactions, this compound acts as the electrophilic partner, reacting with an organometallic nucleophile in the presence of a metal catalyst.

Nickel catalysts are particularly effective for coupling reactions involving alkyl halides. nih.govorgsyn.org The general catalytic cycle for a nickel-catalyzed cross-coupling of this compound (R-I) with an organometallic reagent (R'-M) typically involves three key steps:

Oxidative Addition: A low-valent nickel(0) complex reacts with this compound, breaking the C-I bond and inserting the nickel atom to form a nickel(II) intermediate, L(_n)Ni(R)(I). orgsyn.org This step is often the rate-determining step in the cycle.

Transmetalation: The organic group (R') from the organometallic reagent (e.g., an organozinc or organomagnesium compound) is transferred to the nickel center, displacing the iodide and forming a new nickel(II) complex, L(_n)Ni(R)(R').

Reductive Elimination: The two organic groups (R and R') couple and are eliminated from the nickel center, forming the new C-C bond in the product (R-R'). This step regenerates the active nickel(0) catalyst, allowing the cycle to continue. orgsyn.org

Recent advancements have focused on cross-electrophile coupling, where both partners are electrophiles (e.g., an aryl halide and an alkyl halide), and a metal reductant like zinc or manganese is used to drive the catalytic cycle. orgsyn.org This approach avoids the pre-formation of sensitive organometallic reagents.

| Step | Reactants | Intermediate/Product | Description |

| 1. Oxidative Addition | This compound + Ni(0)L(_n) | L(_n)Ni(II)(R)(I) | The C-I bond is cleaved and the nickel atom inserts, increasing its oxidation state from 0 to +II. |

| 2. Transmetalation | L(_n)Ni(II)(R)(I) + R'-M | L(_n)Ni(II)(R)(R') | The organic group (R') from the organometallic reagent replaces the iodide on the nickel center. |

| 3. Reductive Elimination | L(_n)Ni(II)(R)(R') | R-R' + Ni(0)L(_n) | The two coupled organic fragments are expelled, forming the final product and regenerating the Ni(0) catalyst. |

Zinc plays a crucial role in many C-C bond-forming reactions involving alkyl halides. nih.govresearchgate.net These processes can be broadly categorized in two ways:

Formation of Organozinc Reagents: this compound can react with zinc metal (Zn(0)) to form an organozinc iodide reagent (I-Zn-R). This organozinc compound can then be used as the nucleophilic partner in a subsequent palladium- or nickel-catalyzed cross-coupling reaction, such as the Negishi coupling. nih.gov Organozinc reagents are valued for their high functional group tolerance compared to more reactive organometallics like Grignard reagents. nih.gov

Direct Zinc-Mediated Reactions: In some methodologies, the organozinc intermediate is generated in situ. The reaction is carried out in the presence of the alkyl halide, zinc metal, and the other coupling partner, often with a transition metal catalyst. nih.gov Recent developments have even shown that some zinc-mediated, palladium-catalyzed couplings can be performed in aqueous micellar solutions at room temperature, avoiding the need for strictly anhydrous conditions and the pre-formation of the organozinc reagent. nih.gov This highlights a significant advancement in making these powerful C-C bond-forming reactions more practical and environmentally friendly. rsc.org

Radical Addition Reactions (e.g., Giese Reaction)

The Giese reaction is a powerful method for forming carbon-carbon bonds through the addition of a carbon-centered radical to an electron-deficient alkene. researchgate.net In the context of this compound, the carbon-iodine bond is the weakest and thus susceptible to homolytic cleavage to generate a 3-phenoxycarbonyl)propyl radical. This radical species is nucleophilic in nature and can readily add to a variety of electron-poor olefins. nih.gov

The initiation of the radical can be achieved through various methods, including thermal or photochemical means, often in the presence of a radical initiator. nih.gov Modern methodologies have also employed visible-light photoredox catalysis to generate alkyl radicals from alkyl iodides under mild conditions. researchgate.net Once the radical adds to the alkene, a new radical is formed, which then typically abstracts a hydrogen atom from a donor molecule to complete the reaction and propagate the radical chain. nih.gov

The general mechanism for the Giese reaction involving this compound can be outlined as follows:

Initiation: Generation of the (3-phenoxycarbonyl)propyl radical from this compound.

Propagation:

Addition of the (3-phenoxycarbonyl)propyl radical to an electron-deficient alkene.

Hydrogen atom abstraction by the newly formed radical to yield the final product and regenerate the radical carrier.

The versatility of the Giese reaction allows for the coupling of various alkyl iodides with a range of electron-deficient alkenes. researchgate.net

Table 1: Representative Examples of Giese-Type Reactions with Alkyl Iodides and Electron-Deficient Alkenes This table presents examples with various alkyl iodides to illustrate the scope of the Giese reaction, which is applicable to this compound.

| Alkyl Iodide | Electron-Deficient Alkene | Product | Yield (%) |

| Adamantyl iodide | N,N-dimethylacrylamide | 3-(1-Adamantyl)-N,N-dimethylpropanamide | 95 |

| tert-Butyl iodide | N,N-dimethylacrylamide | N,N,4,4-tetramethylpentanamide | 93 |

| Cyclopropylmethyl iodide | Methyl acrylate | Methyl 3-(cyclopentyl)propanoate | 29 |

| Isopropyl iodide | Acrylonitrile | 4-Methylpentanenitrile | 85 |

Data compiled from various sources on Giese reactions. nih.govresearchgate.net

Halocycloheptatrienylation Reactions of Electron-Deficient Olefins

Direct halocycloheptatrienylation reactions involving this compound are not extensively documented in the scientific literature. However, the synthesis of cycloheptatriene (B165957) derivatives can be achieved through related cycloaddition and ring-expansion reactions, such as the Buchner ring enlargement. wikipedia.org This reaction typically involves the addition of a carbene to an aromatic ring, followed by an electrocyclic ring expansion of the resulting norcaradiene intermediate to form the seven-membered cycloheptatriene ring. nih.gov

Hypervalent iodine reagents have been used to promote intramolecular Buchner-type reactions to construct cycloheptatriene-fused lactams, highlighting the potential role of iodine in facilitating such transformations. researchgate.netrsc.org While not a direct "halocycloheptatrienylation," it is conceivable that under specific conditions, this compound could be a precursor to a reactive intermediate capable of participating in a [6+1] or a related cycloaddition to form a seven-membered ring system.

The mechanism of a related metal-free Buchner-type reaction involves the formation of a strained intermediate that undergoes a ring expansion to yield the cycloheptatriene product. nih.gov

Hydrolysis and Transesterification Pathways of Ester Moiety

The ester moiety of this compound is susceptible to hydrolysis and transesterification reactions, which are fundamental transformations of carboxylic acid derivatives. Hydrolysis involves the cleavage of the ester bond by water to yield 3-iodopropanoic acid and phenol (B47542). This reaction can be catalyzed by either acid or base.

Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is typically a saponification reaction, leading to the formation of the carboxylate salt. The mechanism of base-catalyzed hydrolysis of phenyl esters often proceeds through a tetrahedral intermediate. researchgate.net

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. lookchem.com

Transesterification is a process where the phenoxy group of the ester is exchanged with another alkoxy group from an alcohol. This reaction is also typically catalyzed by an acid or a base.

Enzyme-Catalyzed Ester Hydrolysis

Enzymatic hydrolysis of esters offers a green and highly selective alternative to chemical methods. nih.gov Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes that are particularly effective in catalyzing the hydrolysis of ester bonds. scielo.br These enzymes are serine hydrolases and can function at the interface of oil and water. nih.gov

The catalytic mechanism of lipases involves a catalytic triad, typically composed of serine, histidine, and aspartate or glutamate (B1630785) residues. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This is followed by the formation of an acyl-enzyme intermediate and the release of the alcohol (phenol in this case). The acyl-enzyme intermediate is then hydrolyzed by water to release the carboxylic acid and regenerate the enzyme. nih.gov

Lipases can exhibit high levels of chemoselectivity, regioselectivity, and enantioselectivity, making them valuable tools in organic synthesis. lookchem.com For instance, they can be used for the kinetic resolution of racemic esters. lookchem.com Various lipases from different microbial sources have been utilized for the hydrolysis of a wide range of esters. nih.govresearchgate.net

Table 2: Examples of Lipases Used in Ester Hydrolysis

| Enzyme | Source | Typical Application |

| Candida antarctica lipase (B570770) B (CALB) | Candida antarctica | Kinetic resolution, ester synthesis and hydrolysis |

| Pseudomonas fluorescens lipase (PFL) | Pseudomonas fluorescens | Selective hydrolysis of biphenyl (B1667301) esters |

| Candida rugosa lipase (CRL) | Candida rugosa | Hydrolysis of a broad range of esters |

| Mucor miehei lipase (MML) | Mucor miehei | Food and dairy industry, ester modifications |

Data compiled from studies on lipase-catalyzed reactions. nih.govnih.govresearchgate.net

Electrophilic Activation and Reactivity

The iodine atom in this compound can be activated to enhance its electrophilic character. While alkyl iodides are generally considered electrophiles in substitution reactions, their reactivity can be significantly increased through activation with Lewis acids. byjus.com Lewis acids can coordinate to the iodine atom, making the carbon-iodine bond more polarized and the carbon atom more susceptible to nucleophilic attack. rsc.org

Common Lewis acids used for the activation of organohalogen compounds include boron trifluoride (BF₃), trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), and various metal cations. rsc.org The activation of the iodine atom can also facilitate the formation of hypervalent iodine species, which are highly reactive electrophiles.

The electrophilic activation of the C-I bond is a key step in many synthetic transformations. For instance, in some cross-coupling reactions, the oxidative addition of an alkyl iodide to a transition metal catalyst is the initial step, which is a form of electrophilic activation. libretexts.org Furthermore, recent studies have shown that alkyl radicals can be generated from unactivated alkyl iodides through halogen-atom transfer (XAT) processes, which can be initiated electrochemically or photochemically. nih.gov

Table 3: Lewis Acids for Electrophilic Activation

| Lewis Acid | Formula | Application in Activating Halogen Compounds |

| Boron trifluoride etherate | BF₃·OEt₂ | Activation of hypervalent iodine compounds |

| Trimethylsilyl trifluoromethanesulfonate | TMSOTf | General purpose Lewis acid for activating various functional groups |

| Zinc Chloride | ZnCl₂ | Catalyst in various organic reactions involving organohalides |

| Aluminum Chloride | AlCl₃ | Strong Lewis acid used in Friedel-Crafts and other electrophilic reactions |

This table provides examples of Lewis acids and their general applications in electrophilic activation. rsc.orglibretexts.org

Applications in Advanced Organic Synthesis and Chemical Biology Research

Building Blocks for Complex Molecular Architectures

The chemical reactivity of Phenyl 3-iodopropanoate makes it a significant building block in organic synthesis. The carbon-iodine bond is relatively weak, allowing the iodine to act as a good leaving group in nucleophilic substitution reactions or to participate in cross-coupling reactions, thereby enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This capability is fundamental to the construction of intricate molecular frameworks from simpler starting materials. researchgate.netmdpi.com

Precursors for Pharmaceutically Relevant Scaffolds

In the realm of medicinal chemistry, the synthesis of novel molecular scaffolds is crucial for drug discovery. This compound and its derivatives serve as important intermediates in the creation of these scaffolds. researchgate.net They are employed in reactions that build the core structures of potential therapeutic agents. For instance, unnatural amino acids, which are vital components in the development of peptide-based drugs, can be synthesized using iodinated propanoate derivatives. sigmaaldrich.comacs.org These modified amino acids are then incorporated into peptides to enhance their stability, binding affinity, or functional characteristics.

A notable application is seen in the synthesis of azatryptophan analogs through a Negishi coupling reaction, where an organozinc derivative of an iodinated alanine (B10760859) tert-butyl ester is coupled with other molecules. sigmaaldrich.comacs.org This process highlights the role of such iodinated compounds in producing structurally diverse molecules that are screened for pharmaceutical potential.

| Precursor Compound Class | Synthetic Method | Resulting Scaffold/Molecule | Relevance |

| Iodinated Alanine Derivatives | Negishi Cross-Coupling | Azatryptophan Analogs | Peptide-Based Drug Discovery |

| 2-Benzyl-3-iodopropanoate | Covalent Modification | Inhibitor-Enzyme Complex | Enzyme Inhibition Studies for Drug Design researchgate.net |

| (S)-2-(1,3-dioxoisoindolin-2-yl)-3-iodopropanoate | Multi-step Synthesis | Natural Products (e.g., Darobactin A) | Development of Novel Antibiotics |

Intermediates in Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound is considered an intermediate in the synthesis of various agrochemicals. researchgate.net The broader class of 3-halopropanoic acids and their esters are foundational materials for producing a range of valuable chemicals. For example, derivatives of the amino acid valine have been incorporated into the structures of modern fungicides like iprovalicarb (B1672162) and benthiavalicarb. mdpi.com The synthesis of such complex molecules often relies on the step-wise construction using reactive intermediates, a role that iodopropanoates are well-suited to fill. The transformation of renewable resources, such as glyceric acid from biomass, into 3-iodopropionic acid demonstrates a pathway to create chemical building blocks that can be utilized in various industries, including agriculture. researchgate.net

Role in Peptide and Amino Acid Derivative Synthesis

The creation of non-natural amino acids and the modification of peptides are significant areas of chemical biology and drug development. nih.gov Iodopropanoate esters are key reagents in this field, enabling the introduction of specific side chains and functional groups onto an amino acid backbone. mdpi.comresearchgate.net

Synthesis of Iodinated Amino Acid Analogues

This compound itself is an ester of 3-iodopropanoic acid. Closely related compounds, such as protected and activated forms of 3-iodoalanine, are directly used to create novel amino acid analogues. For example, benzyl (B1604629) 2-(S)-[(tert-butoxycarbonyl)amino]-3-iodopropanoate is synthesized from protected L-serine derivatives through an iodination reaction using iodine, triphenylphosphine, and imidazole. mdpi.com This iodinated alanine derivative is then a versatile precursor for further chemical modifications. mdpi.comevitachem.com

These iodinated building blocks, such as Fmoc-protected tert-butyl (R)-2-amino-3-iodopropanoate, are particularly useful in palladium-catalyzed cross-coupling reactions like the Negishi coupling. sigmaaldrich.com This allows for the attachment of a wide variety of substituents, leading to a diverse library of unnatural amino acids that can be used in peptide synthesis. sigmaaldrich.comacs.org

| Iodinated Precursor | Protecting Groups | Key Application |

| Benzyl 2-(S)-amino-3-iodopropanoate | Boc (tert-butoxycarbonyl), Bn (benzyl) | Precursor for further amino acid modification mdpi.com |

| tert-Butyl (R)-2-amino-3-iodopropanoate | Fmoc (Fluorenylmethyloxycarbonyl), tBu (tert-butyl) | Negishi coupling to form azatryptophan analogs sigmaaldrich.com |

| Methyl 2-amino-3-iodopropanoate | Boc (tert-butoxycarbonyl) | General synthesis of α-amino acid derivatives agroecology-europe.org |

Chemical Probes for Enzyme Mechanism Studies

Understanding how enzymes work is a fundamental goal of biochemistry and is essential for designing new drugs. mdpi.com Covalent chemical probes are powerful tools for this purpose, as they can form a permanent bond with an enzyme, allowing researchers to identify and study active sites. nih.gov this compound and related molecules can function as such probes. researchgate.net

Investigation of Irreversible Enzyme Inactivation

The reactivity of the carbon-iodine bond allows iodopropanoates to act as alkylating agents. In the context of enzymology, this property can be harnessed to study irreversible enzyme inhibition. A classic example involves the use of 2-benzyl-3-iodopropanoate to investigate the mechanism of carboxypeptidase A, a zinc-containing protease. researchgate.net

In this research, the inhibitor was designed to fit into the active site of the enzyme. Once positioned correctly, a nucleophilic residue in the enzyme's active site (glutamate-270) attacks the carbon atom bearing the iodine. This results in an SN2 displacement of the iodide ion and the formation of a covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation. researchgate.net Computational studies have modeled this interaction, showing how the zinc ion in the active site assists in the process by interacting with the leaving iodide group. researchgate.net This type of study provides profound insights into the catalytic mechanism of the enzyme and demonstrates the value of iodopropanoate derivatives as mechanistic probes. researchgate.net

Synthetic Utility of Hypervalent Iodine Reagents (e.g., PIFA, PIDA) in Organic Transformations

Hypervalent iodine reagents, particularly Phenyliodine(III) diacetate (PIDA) and Phenyliodine(III) bis(trifluoroacetate) (PIFA), have become indispensable tools in modern organic synthesis. nih.govscispace.com Their popularity stems from their low toxicity, high stability, ready availability, and mild reactivity, presenting them as environmentally benign alternatives to traditional heavy-metal oxidants like lead(IV) and mercury(II). frontiersin.orgrsc.org These reagents are exceptionally versatile, mediating a vast array of transformations including oxidative couplings, C-H functionalizations, rearrangements, and the construction of complex heterocyclic systems. rsc.orgsioc-journal.cnmdpi.com

The functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds is a primary goal in synthetic chemistry, and hypervalent iodine reagents are pivotal in achieving this. beilstein-journals.org PIDA and PIFA are widely used as strong electrophiles and powerful oxidizing agents, most often in stoichiometric amounts, to facilitate these reactions, especially in palladium-catalyzed processes. scispace.comnih.govresearchgate.net

In a typical catalytic cycle involving a palladium catalyst, the hypervalent iodine reagent acts as the terminal oxidant required to regenerate the active catalyst. u-tokyo.ac.jp For example, in many ligand-directed C-H functionalization reactions, a Pd(II) catalyst activates a C-H bond to form a cyclopalladated intermediate. nih.gov This intermediate can then be oxidized by PIDA or PIFA to a high-valent Pd(IV) species, which subsequently undergoes reductive elimination to form the desired C-O, C-N, or C-C bond and regenerate the Pd(II) catalyst. researchgate.netnih.gov An example is the Pd-catalyzed acetoxylation of 8-methylquinolines, where PIDA not only enables the C(sp³)–H acetoxylation but can also be used for iodination by slightly modifying the reaction conditions. mdpi.com

Beyond their role as stoichiometric oxidants, these reagents can also provide the functional group that is added to the substrate. frontiersin.org In acetoxylation reactions, the acetate (B1210297) ligands from PIDA can be transferred to the organic molecule. frontiersin.org While the catalytic use of iodoarenes is desirable for atom economy, many C-H functionalization protocols still rely on the stoichiometric use of PIDA or PIFA to drive the reaction efficiently. researchgate.net

Table 2: Selected C-H Functionalization Reactions Using PIFA/PIDA

| Reaction Type | Substrate Type | Reagent | Catalyst | Key Feature | Reference |

| C(sp³)–H Acetoxylation | 8-Methylquinolines | PIDA | Pd₂(dba)₃ | Selective acetoxylation of a primary C-H bond. | mdpi.com |

| C(sp²)–H Oxygenation | 2-Arylpyridines | PIDA (PhI(OAc)₂) | Pd(OAc)₂ | One of the first examples of Pd-catalyzed, ligand-directed C-H oxygenation. | researchgate.net |

| C–H Amination | Azines | PIFA | Photoredox | PIFA reacts with an alcohol to generate a reactive O-centered radical, which enables C-H functionalization via a 1,5-HAT process. | nih.gov |

| Spirocyclization | Anilide derivative | PIFA | Metal-free | Promotes C-H functionalization to form a spiro-bis-oxindole structure. | researchgate.net |

Oxidative Coupling Reactions

Oxidative coupling reactions are powerful methods for constructing C-C, C-O, and C-N bonds, and hypervalent iodine reagents are frequently used as oxidants to facilitate these transformations. nih.govfrontiersin.org PIFA and PIDA have been extensively used to mediate the oxidative coupling of phenols, anilines, and electron-rich aromatic and heterocyclic compounds. researchgate.net These reactions can proceed without a metal catalyst or be significantly enhanced by the presence of one. frontiersin.orgacs.org

In metal-free systems, reagents like PIFA and PIDA can induce the intramolecular or intermolecular coupling of electron-rich systems. nih.gov For example, PIFA has been used for the efficient synthesis of fused diporphyrins through a metal-free oxidative method. acs.org PIDA has been shown to mediate the N-N self-coupling of N-alkoxyamides at room temperature under solvent-free conditions, showcasing the mildness and efficiency of this approach. sioc-journal.cn

In transition metal-catalyzed reactions, hypervalent iodine reagents act as oxidants that enable the catalytic cycle. frontiersin.org They are compatible with a range of metals, including palladium, gold, copper, and iron. frontiersin.org For instance, PIDA was found to be an efficient oxidant for the regioselective coupling of catechols and indoles, where the reaction outcome could be controlled by the presence or absence of a Lewis acid. bohrium.com Similarly, PIDA promotes the intramolecular oxidative C-N bond formation to directly synthesize quinoxalines from enaminones under mild, metal-free conditions. nih.gov The excellent oxidizing and electrophilic properties of these reagents have led to rapid developments in transition metal-catalyzed homo- and cross-coupling reactions. frontiersin.org

Advanced Analytical Techniques for Characterization and Detection of Iodopropanoate Esters

Chromatographic Separations for Compound Isolation and Purity Assessment

Chromatographic techniques are fundamental in the analysis of Phenyl 3-iodopropanoate, enabling its separation from complex mixtures and the evaluation of its purity. Both liquid and gas chromatography play significant roles in this context.

Liquid Chromatography (LC) Based Methods

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful tool for the analysis of moderately polar and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Research Findings: The retention behavior of this compound in reversed-phase HPLC is influenced by the properties of the stationary phase and the composition of the mobile phase. Phenyl-based stationary phases can offer unique selectivity for aromatic compounds due to potential π-π interactions between the phenyl ring of the analyte and the stationary phase. elementlabsolutions.comchromatographyonline.com The use of a C18 column, a common choice for reversed-phase chromatography, would separate compounds based on their hydrophobicity.

A typical mobile phase for the analysis of this compound would consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. rsc.orghplc.eu The addition of a small amount of acid, like formic acid, can improve peak shape and reproducibility. elementlabsolutions.com Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the timely elution of compounds with varying polarities.

The following interactive data table illustrates a hypothetical HPLC method for the analysis of this compound.

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 2 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 95% B in 4 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

| Expected Retention Time | ~3.5 min |

Gas Chromatography (GC) Based Methods

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. For this compound, GC can be employed for purity assessment and quantification. The compound is vaporized and transported by an inert carrier gas through a capillary column coated with a stationary phase.

Research Findings: The choice of the GC column's stationary phase is critical for achieving good separation. A mid-polarity phase, such as one containing a significant percentage of phenyl groups (e.g., 35-50% phenyl-methylpolysiloxane), would be a suitable choice for this compound, balancing interactions with the phenyl and ester moieties. targetanalysis.gr The oven temperature program is optimized to ensure adequate separation from any impurities.

A representative GC method for this compound is detailed in the interactive table below.

| Parameter | Value |

| Column | 35% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Mode | Split (10:1) |

Mass Spectrometric Identification and Structural Elucidation

Mass spectrometry (MS) is an indispensable technique for the identification and structural confirmation of this compound. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of the compound. When coupled with chromatographic separation (LC-MS or GC-MS), it offers a highly specific and sensitive analytical approach. acs.orggoogle.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions.

Research Findings: For this compound (C9H9IO2), the theoretical exact mass is 275.9647 Da. nih.gov HRMS can confirm this mass with a high degree of accuracy, typically within a few parts per million (ppm). This level of precision is crucial for the unambiguous identification of the compound in complex matrices. The characteristic isotopic pattern of iodine (a single stable isotope at m/z 127) simplifies the interpretation of the mass spectrum.

A hypothetical HRMS data table for this compound is presented below.

| Ion | Theoretical m/z | Observed m/z | Mass Error (ppm) |

| [M+H]+ | 276.9725 | 276.9723 | -0.7 |

| [M+Na]+ | 298.9545 | 298.9541 | -1.3 |

Time-of-Flight Mass Spectrometry (TOF-MS)

Time-of-flight mass spectrometry is a type of mass analysis where the m/z of an ion is determined by measuring the time it takes to travel a known distance in a field-free region. TOF analyzers are known for their high acquisition speed and good resolution, making them well-suited for coupling with fast chromatographic techniques like UHPLC and GC.

Research Findings: When this compound is analyzed by GC-TOF-MS or LC-TOF-MS, the resulting mass spectrum will show the molecular ion and characteristic fragment ions. The fragmentation pattern provides valuable structural information. In electron ionization (EI) used in GC-MS, common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangements. arizona.edulibretexts.org For this compound, key fragments would likely arise from the cleavage of the ester bond and the loss of iodine.

The following interactive table outlines the expected major fragment ions for this compound in a 70 eV electron ionization mass spectrum.

| m/z | Proposed Fragment Ion | Structure |

| 276 | [C9H9IO2]+• | Molecular Ion |

| 183 | [C9H9O2]+ | [M - I]+ |

| 149 | [C3H6I]+ | [CH2CH2I]+ |

| 127 | [I]+ | Iodine cation |

| 94 | [C6H5OH]+• | Phenol (B47542) radical cation |

| 77 | [C6H5]+ | Phenyl cation |

Environmental and Atmospheric Chemical Research of Organic Iodine Compounds

Occurrence and Speciation in Environmental Compartments

Organic iodine compounds (OICs) are distributed throughout various environmental compartments, including the atmosphere, hydrosphere, and terrestrial environments. researchgate.net Their presence and speciation are influenced by a combination of natural and anthropogenic sources, as well as the physicochemical conditions of the environment.

In the atmosphere, OICs have been identified in fine particulate matter (PM2.5), particularly in urban regions. nih.govacs.org Research conducted in Beijing identified 37 different OICs in PM2.5 samples. nih.gov The concentrations of these compounds were found to be higher during the heating season, suggesting a significant contribution from sources like coal combustion. nih.gov Among the identified species, 1-iodo-2-naphthol (B1293757) and 4-iodoresorcinol were particularly abundant, originating from both primary emissions and secondary atmospheric formation. nih.gov

The marine environment is a major natural source of OICs. wikipedia.org Marine organisms, including phytoplankton, cyanobacteria, and algae, are known to produce a variety of volatile organoiodine compounds. researchgate.netfrontiersin.org Over 3000 organoiodine compounds have been identified from marine natural products. wikipedia.org The annual production of iodomethane (B122720) from marine environments, microbial activity in rice paddies, and the burning of biological material is estimated to be 214 kilotonnes. wikipedia.org

In terrestrial environments, the speciation and mobility of iodine are largely governed by soil properties such as pH, redox potential (Eh), organic matter content, and the presence of iron and aluminum oxides. nerc.ac.uk In acidic soils, the iodide ion is the predominant soluble form of iodine, while in dry, oxidizing conditions, iodate (B108269) is more common. nerc.ac.uk Organic matter plays a crucial role in retaining iodine in soils. nerc.ac.uk Some organoiodine compounds, such as ioxynil (B1672095), are used as herbicides, leading to their direct introduction into agricultural environments. wikipedia.org

The occurrence of OICs is not limited to the natural environment. Iodophenols, for instance, have been detected in river water, wastewater treatment plant effluent, and medical wastewater. acs.org Furthermore, a study on edible iodized salt derived from seaweed identified 38 different organic iodine compounds and their transformation products. nih.gov

Table 1: Examples of Organic Iodine Compounds Detected in Various Environmental Compartments

| Compound/Class | Environmental Compartment | Source/Formation |

| 1-Iodo-2-naphthol | Urban fine particulate matter (PM2.5) | Primary combustion emissions |

| 4-Iodoresorcinol | Urban fine particulate matter (PM2.5) | Secondary atmospheric formation |

| Iodomethane | Marine environment, rice paddies | Biogenic production by marine organisms and microbes, biomass burning |

| Ioxynil | Agricultural soils | Herbicide application |

| Iodophenols | River water, wastewater effluent | Disinfection byproducts, industrial and medical sources |

This table provides examples of organic iodine compounds and their presence in different environmental settings based on research findings.

Atmospheric Formation Pathways and Transformations

The formation of organic iodine compounds in the atmosphere is a complex process involving both gas-phase and particle-phase chemistry. A significant pathway for the formation of OICs in atmospheric particles is through the electrophilic substitution of organic molecules by hypoiodous acid (HOI). nih.govacs.org HOI is a key iodine-centered oxidant produced from the reaction of iodine atoms with ozone. acs.org This mechanism is supported by the detection of 2- and 4-iodoresorcinols in urban PM2.5, which are believed to form from the reaction of resorcinol (B1680541) with HOI. nih.govacs.org

Volatile organic iodine compounds, such as methyl iodide (CH3I), ethyl iodide (C2H5I), and various dihalomethanes (e.g., CH2ICl, CH2I2), are emitted from the ocean's surface. researchgate.netresearchgate.net These compounds are then subject to photolysis and oxidation reactions in the atmosphere. wikipedia.orgfrontiersin.org The breakdown of these volatile OICs releases iodine atoms, which can then participate in catalytic cycles that affect atmospheric chemistry, including the destruction of ozone. acs.orgfrontiersin.org

The formation of new particles in the marine boundary layer is also influenced by iodine chemistry. pnas.org Iodine compounds released from biologically active ocean regions are photolyzed and oxidized to form iodine oxides (IxOy) and oxoacids like HIO3 and HIO2. pnas.org These species can then nucleate to form new particles, a process that can be enhanced by the presence of organic vapors. pnas.orgcopernicus.org

Freeze-thaw cycles in the presence of natural organic matter and Fe(III) have been identified as another pathway for the formation of OICs. acs.org In frozen solutions, the formation of reactive iodine is enhanced, and subsequent thawing can lead to the increased production of a wide range of OICs. acs.org

Table 2: Key Atmospheric Reactions in the Formation of Organic Iodine Compounds

| Reactants | Products | Reaction Type | Environmental Significance |

| Iodine + Ozone | Hypoiodous acid (HOI) | Oxidation | Formation of a key iodinating agent |

| HOI + Resorcinol | 2- and 4-Iodoresorcinol | Electrophilic substitution | Secondary formation of OICs in aerosols |

| Volatile OICs (e.g., CH3I) + hv | Iodine atoms + Organic radicals | Photolysis | Initiation of atmospheric iodine chemistry |

| Iodine atoms + Ozone | Iodine monoxide (IO) | Oxidation | Propagation of ozone depletion cycles |

This table summarizes key reaction types involved in the atmospheric chemistry of organic iodine compounds.

Transformation Products and Environmental Fate

The transformation of organic iodine compounds in the environment can lead to a variety of products with different properties and persistence. The environmental fate of many OICs is still an area of active research due to limited available information. wikipedia.org

One identified transformation pathway for certain iodinated organic compounds is reductive dehalogenation. wikipedia.org For example, the herbicides bromoxynil (B128292) and ioxynil have been shown to undergo this process by anaerobic bacteria. wikipedia.org This suggests that microbial activity can play a role in the breakdown of some anthropogenic OICs in the environment.

In some cases, the transformation of OICs can result in the formation of more stable and less toxic inorganic forms of iodine. For instance, the oxidation of iodophenols and total organic iodine by ferrate(VI) has been shown to transform them into the stable and nontoxic iodate (IO3-). acs.org

The transformation of OICs is not always a detoxification process. In a study of edible iodized salt, it was found that organic iodine compounds could be transformed into chlorinated analogues through the replacement of iodine atoms with chlorine. nih.gov

The atmospheric transformation of volatile OICs contributes to the global iodine cycle. wikipedia.org After their release from the ocean and subsequent breakdown in the atmosphere, the resulting iodine species can be transported over long distances and eventually be deposited back to the Earth's surface through wet and dry deposition. frontiersin.org This cycle is crucial for the transport of iodine, an essential micronutrient, from the ocean to terrestrial ecosystems. researchgate.net

Table 3: Transformation Pathways and Products of Organic Iodine Compounds

| Original Compound(s) | Transformation Pathway | Transformation Product(s) | Environmental Context |

| Ioxynil | Reductive dehalogenation | Deiodinated products | Anaerobic environments (e.g., soils, sediments) |

| Iodophenols, Total Organic Iodine | Oxidation with Ferrate(VI) | Iodate (IO3-) | Water treatment |

| Organic iodine compounds in salt | Chlorine substitution | Chloro-organic compounds | Edible salt processing/storage |

| Volatile OICs (e.g., CH3I) | Atmospheric photolysis and oxidation | Iodine atoms, inorganic iodine species | Atmosphere |

This table outlines various transformation processes that organic iodine compounds can undergo in the environment.

Emerging Research Frontiers and Future Directions for Aryl Iodopropanoates

Development of Novel and Efficient Synthetic Routes

The synthesis of aryl iodopropanoates, such as phenyl 3-iodopropanoate, has traditionally been approached through classical esterification methods. However, current research is focused on developing more efficient, scalable, and environmentally benign synthetic routes.

Standard esterification, such as the Fischer-Speier method, involves the reaction of a phenol (B47542) with 3-iodopropanoic acid in the presence of a strong acid catalyst like sulfuric acid. ceon.rssavemyexams.com While effective, this method often requires long reaction times, high temperatures, and can generate significant waste, yielding around 50% of the product. savemyexams.com

To address these limitations, modern synthetic chemistry is exploring innovative technologies. Flow chemistry , for instance, offers a significant improvement over traditional batch processes. polimi.itcam.ac.uk In a flow reactor, reagents are continuously pumped through a heated and pressurized tube, allowing for precise control over reaction parameters. polimi.it This technique can dramatically reduce reaction times, improve yields, and enhance safety, particularly when handling reactive intermediates. polimi.itcam.ac.uk The application of flow chemistry to the esterification of phenols with iodopropanoic acid could lead to a more efficient and scalable production of aryl iodopropanoates.

Another promising frontier is the development of solvent-free synthesis . kashanu.ac.irrsc.org These methods, often employing techniques like ball milling or grinding, eliminate the need for large quantities of volatile and often toxic organic solvents, which are a major source of waste in chemical synthesis. kashanu.ac.irrsc.org A solvent-free approach for the synthesis of aryl iodides from aromatic amines has been demonstrated using a reusable silica-based catalyst, achieving high yields at room temperature. kashanu.ac.ir Adapting such solvent-less principles to the synthesis of aryl iodopropanoates could significantly improve the environmental footprint of their production.

Furthermore, photochemical methods are being investigated as an energy-efficient alternative to thermally driven reactions. rsc.orgmdpi.com Light-induced reactions can often proceed at ambient temperatures, reducing the energy consumption associated with heating. mdpi.com The photochemical synthesis of various organic compounds, including those involving aryl halides, has been successfully demonstrated and could be a viable future strategy for producing aryl iodopropanoates. mdpi.comrsc.org

Table 1: Comparison of Synthetic Methodologies for Aryl Ester Synthesis

| Methodology | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Fischer Esterification | Carboxylic acid, alcohol, strong acid catalyst, heat (reflux) ceon.rssavemyexams.com | Well-established, uses common reagents | Reversible, slow, often low yields (~50%), high energy input, generates acidic waste savemyexams.com |

| Flow Chemistry | Continuous pumping of reagents through a heated/pressurized reactor polimi.it | Rapid reaction times, high yields, improved safety, easy scalability polimi.itcam.ac.uk | Requires specialized equipment |

| Solvent-Free Synthesis | Grinding or ball-milling of reagents, often with a solid catalyst kashanu.ac.irrsc.org | Eliminates solvent waste, can be more energy-efficient, simple procedure kashanu.ac.irrsc.org | May not be suitable for all reaction types, potential for localized overheating |

| Photochemical Synthesis | Irradiation with light (e.g., UV, visible), often at ambient temperature mdpi.com | Energy efficient (avoids heating), can enable unique reaction pathways mdpi.comnih.gov | Requires specialized photoreactors, potential for side reactions if not controlled |

Exploration of New Reactivity Profiles and Catalytic Applications

The synthetic utility of aryl iodopropanoates lies in their ability to participate in a variety of chemical transformations, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions: Aryl iodides are excellent substrates for a range of palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond. cinz.nz Research has shown that alkyl iodopropanoates can be effectively used in Negishi cross-coupling reactions. For example, ethyl 3-iodopropanoate has been coupled with organozinc reagents to form new C(sp²)-C(sp³) bonds. researchgate.net Similarly, derivatives like tert-butyl (S)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate have been used in palladium-catalyzed couplings with organozinc compounds to synthesize unnatural amino acids. rsc.org These reactions highlight the potential of aryl iodopropanoates to act as key building blocks for complex molecules. The general applicability of these methods allows for the coupling of a wide array of functionalized organozinc halides with alkyl iodides, tolerating functional groups such as esters and nitriles. researchgate.net

Photochemical Reactivity: Beyond transition-metal catalysis, the photochemical activation of the C-I bond is a growing field. nih.gov Under UV irradiation, aryl iodides can generate aryl radicals, which can then participate in various bond-forming reactions without the need for a metal catalyst. nih.gov This approach has been used for C-S bond formation by coupling aryl iodides with disulfides. nih.gov Exploring the photochemical reactivity of aryl iodopropanoates could lead to new, metal-free methods for their functionalization.

Table 2: Catalytic Applications of Aryl and Alkyl Iodides in Cross-Coupling Reactions

| Reaction Type | Catalyst System | Substrates | Key Features |

|---|---|---|---|

| Negishi Coupling | Palladium (e.g., Pd₂(dba)₃) with phosphine (B1218219) ligands researchgate.net | Alkyl/Aryl Iodides + Organozinc reagents | High functional group tolerance (esters, nitriles), forms C-C bonds researchgate.net |

| Heck Coupling | Palladium catalyst (e.g., PdCl₂) rsc.org | Aryl Iodides + Alkenes (e.g., norbornadiene) | Key step in cascade reactions for building complex polycycles rsc.org |

| Suzuki-Miyaura Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄) tcichemicals.com | Aryl Iodides + Boronic acids | Widely used for biaryl synthesis, can be performed sequentially tcichemicals.com |

| Photochemical C-S Coupling | Metal-free, UV light | Aryl Iodides + Disulfides | Forms C-S bonds via radical intermediates, avoids metal catalysts nih.gov |

Integration with Sustainable Chemistry Principles and Methodologies

The principles of green chemistry are increasingly guiding modern synthetic research, aiming to reduce environmental impact through smarter chemical design. kashanu.ac.irresearchgate.net The synthesis and application of aryl iodopropanoates are well-suited for integration with these principles.

Atom Economy: A core principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. rsc.org Reactions like cycloadditions and some cascade reactions are inherently more atom-economical than substitution or elimination reactions. Designing synthetic routes that utilize aryl iodopropanoates in highly atom-economical transformations, such as their use in [4+2] cycloadditions after conversion to a diene, is a key research goal. acs.org A 100% atom-economical iodosulfenylation of alkynes has been reported, demonstrating that reactions involving iodine can be designed for maximum efficiency. rsc.org

Use of Greener Solvents: A significant portion of chemical waste comes from the use of volatile organic solvents (VOCs). researchgate.net Research into alternative, more sustainable solvents is a major focus of green chemistry. researchgate.netekb.eg Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. ekb.eg The development of catalytic systems that function in water, such as the Cu-catalyzed synthesis of aryl chalcogenides in an aqueous micellar medium, provides a template for future reactions involving aryl iodopropanoates. rsc.org Other green solvents like glycerol, which is a biodegradable byproduct of biodiesel production, and deep eutectic solvents are also being explored as viable alternatives to traditional organic solvents. researchgate.netmdpi.com

Energy Efficiency and Renewable Resources: Reducing energy consumption is another cornerstone of sustainable chemistry. kashanu.ac.ir Utilizing methods like photochemical synthesis, which can operate at ambient temperatures, avoids the energy costs associated with heating reactions for prolonged periods. rsc.orgmedchemexpress.com Furthermore, the use of renewable energy sources, such as concentrated solar radiation, to drive chemical reactions is a novel and highly sustainable approach that has been successfully demonstrated for the synthesis of heterocyclic compounds. medchemexpress.com Applying these energy-efficient techniques to the synthesis and reactions of aryl iodopropanoates represents a significant future direction. Additionally, sourcing starting materials from renewable feedstocks, such as biomass-derived phenols or propanoic acid derivatives, would further enhance the sustainability of this class of compounds.

Table 3: Application of Green Chemistry Principles to Aryl Iodopropanoate Chemistry

| Green Chemistry Principle | Application in Aryl Iodopropanoate Chemistry | Examples & Benefits |

|---|---|---|

| Maximize Atom Economy | Designing cascade reactions and cycloadditions. | Reduces waste by incorporating most reactant atoms into the product. rsc.org |

| Use Safer Solvents | Employing water, glycerol, or deep eutectic solvents. researchgate.netmdpi.com | Reduces pollution and health hazards associated with volatile organic compounds. rsc.org |

| Increase Energy Efficiency | Utilizing photochemical reactions or microwave-assisted synthesis. rsc.orgnih.govmedchemexpress.com | Lowers energy consumption by enabling reactions at ambient temperature or with reduced reaction times. medchemexpress.com |

| Use Renewable Feedstocks | Synthesizing precursors from biomass-derived sources. | Reduces reliance on fossil fuels and promotes a circular economy. |

| Design for Degradation | Incorporating biodegradable linkages like ester bonds. researchgate.net | Products are designed to break down into innocuous substances after use, minimizing environmental persistence. researchgate.net |

Q & A

Q. What are the recommended methods for synthesizing Phenyl 3-iodopropanoate in a laboratory setting?

- Methodological Answer : this compound can be synthesized via esterification of 3-iodopropanoic acid with phenol, using acid catalysts (e.g., sulfuric acid) under reflux. Purification typically involves solvent extraction, followed by column chromatography or recrystallization. Researchers must ensure anhydrous conditions to avoid hydrolysis. Safety protocols for handling iodinated compounds, including fume hood use and PPE (gloves, goggles), are critical due to acute toxicity risks .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Characterization involves a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm ester linkage and iodine substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identification of ester carbonyl (C=O) and C-I stretching vibrations.

Purity can be assessed via melting point determination and HPLC analysis, referencing reagent testing standards for validation .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C. Stability tests under varying pH and temperature conditions should be conducted to assess degradation kinetics. Avoid prolonged exposure to moisture, as ester groups are prone to hydrolysis. Regular spectroscopic monitoring (e.g., NMR) is recommended to detect decomposition .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to study the electronic properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP hybrid functional) can model the compound’s electronic structure, including charge distribution and frontier molecular orbitals. Basis sets like 6-311G++(d,p) for light atoms and effective core potentials for iodine improve accuracy. Researchers should validate computational results against experimental data (e.g., UV-Vis spectra) and incorporate exact-exchange terms to address electron correlation errors .

Q. What strategies are effective in resolving contradictions between experimental data and computational predictions for this compound's reactivity?

- Methodological Answer :

- Cross-Validation : Compare DFT-predicted reaction pathways (activation energies, intermediates) with kinetic studies (e.g., Arrhenius plots).

- Parameter Adjustment : Optimize functional choices (e.g., M06-2X for non-covalent interactions) or basis sets to align with observed thermodynamics.

- Error Analysis : Quantify uncertainties in experimental measurements (e.g., calorimetry) and computational approximations (e.g., solvation models).

Contradictions often arise from oversimplified models or incomplete experimental datasets, necessitating iterative refinement .

Q. How can multivariate data analysis improve the interpretation of spectroscopic data for this compound?

- Methodological Answer : Techniques like Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression can deconvolute overlapping signals in IR or Raman spectra. For Surface-Enhanced Raman Spectroscopy (SERS), preprocessing steps (baseline correction, normalization) and machine learning algorithms enhance signal reproducibility. Researchers should document preprocessing parameters and validate models with independent datasets .

What frameworks are suitable for formulating hypothesis-driven research questions on this compound's reaction mechanisms?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define scope. For example:

- Feasible : "Does solvent polarity affect the nucleophilic substitution rate of the iodine moiety?"

- PICOT Framework : Population (compound), Intervention (solvent variation), Comparison (polar vs. non-polar solvents), Outcome (reaction rate), Time (kinetic monitoring).

Ensure hypotheses are testable via controlled experiments (e.g., kinetic studies under inert atmospheres) .

Methodological Guidance for Data Analysis

Q. How should researchers design experiments to investigate the catalytic activity of this compound in cross-coupling reactions?

- Methodological Answer :

- Central Composite Design (CCD) : Optimize variables (catalyst loading, temperature, solvent) using response surface methodology.

- Control Experiments : Include blank reactions (no catalyst) and negative controls (non-iodinated analogs).

- Analytical Validation : Use GC-MS or F NMR (if fluorinated substrates) to quantify yields.

Statistical tools like ANOVA identify significant factors, while reproducibility tests (≥3 replicates) ensure robustness .

Q. What steps are critical for reconciling discrepancies between literature-reported properties and new experimental data for this compound?

- Methodological Answer :

- Literature Review : Systematically compare experimental conditions (e.g., purity of starting materials, instrumentation sensitivity).

- Sensitivity Analysis : Test if minor impurities (e.g., residual iodine) affect results.

- Meta-Analysis : Pool data from multiple studies to identify trends or outliers, using tools like Cochrane Review Manager.

Transparent reporting of methodologies (e.g., NMR acquisition parameters) facilitates cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.